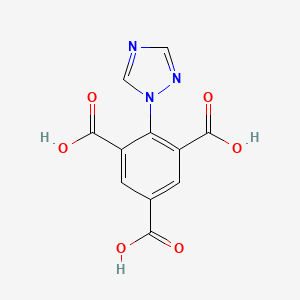

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid

Descripción general

Descripción

“2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid” is a compound that contains a 1,2,4-triazole ring. This type of compound is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid has been explored for its unique structural properties. Zhao et al. (2010) studied a compound involving this acid, highlighting the planarity of the benzene-1,3,5-tricarboxylic acid molecule and its role in forming layered networks through hydrogen bonds (Lian-Peng Zhao, 2010).

Coordination Polymers and Networks

A series of coordination polymers incorporating derivatives of this compound have been synthesized, exhibiting various dimensional structures and topologies. Yang et al. (2013) demonstrated how these polymers can form one-dimensional chains and multi-dimensional networks, indicating potential applications in material science and nanostructuring (Yan Yang et al., 2013).

Nanocatalyst Application

Nikooei et al. (2020) reported the use of benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 as a novel hybrid organosilica. This material acts as a nanocatalyst for the synthesis of pharmaceutical scaffolds, highlighting the acid's role in enhancing catalytic activity (Niusha Nikooei et al., 2020).

Supramolecular Network Formation

Tahli et al. (2016) explored the formation of a supramolecular network involving this compound. Their study revealed the formation of a mixed-ligand, poly-anionic chain leading to a three-dimensional network, emphasizing the acid's versatility in supramolecular chemistry (Anas Tahli et al., 2016).

Luminescent and Magnetic Properties

Research by Zhao et al. (2020) into 4-(1H-1,2,4-triazol-1-yl)phenol-based metal complexes, incorporating benzene-1,3,5-tricarboxylic acid, highlighted their luminescent emission and magnetic behavior. This study points towards potential applications in light emission materials and understanding magnetic couplings (Hong-Kun Zhao et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties of the compound also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure can form hydrogen bonds, which may enhance its interaction with the enzyme .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.

Result of Action

The compound has shown promising cytotoxic activity against certain cancer cell lines, including Hela . By inhibiting the aromatase enzyme and disrupting estrogen biosynthesis, it may exert an anti-proliferative effect on these cells . Some derivatives of the compound have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The compound 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid has been found to exhibit a wide range of bioactivities, including anticancer activity, antitubercular activity, and kinase inhibition . It has been reported that the derivatives of this compound can inhibit the activity of protein tyrosine phosphatase .

Cellular Effects

In vitro cytotoxic evaluation indicated that some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, some compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found that the compound can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits promising properties for applications in catalysis, gas storage, drug delivery, and sensing .

Metabolic Pathways

It is known that the compound can form hydrogen bonds with different targets, which could potentially influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O6/c15-9(16)5-1-6(10(17)18)8(7(2-5)11(19)20)14-4-12-3-13-14/h1-4H,(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWBDAMXUPDDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N2C=NC=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B3115701.png)

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3115722.png)